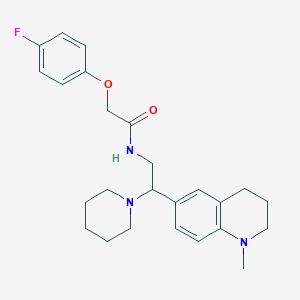

2-(4-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide

Description

This compound features a multifunctional structure combining a 4-fluorophenoxy group, a 1-methyl-1,2,3,4-tetrahydroquinoline core, and a piperidine-ethylacetamide side chain. Its acetamide moiety and fluorinated aromatic system are critical pharmacophores, often associated with enhanced binding affinity and metabolic stability .

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32FN3O2/c1-28-13-5-6-19-16-20(7-12-23(19)28)24(29-14-3-2-4-15-29)17-27-25(30)18-31-22-10-8-21(26)9-11-22/h7-12,16,24H,2-6,13-15,17-18H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJDLNUNRATIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)F)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is . Its structure features a fluorophenoxy group linked to a piperidine and tetrahydroquinoline moiety, which are critical for its biological activity.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Cholinesterase Inhibition : Similar compounds with piperidine and quinoline structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the brain .

- Antioxidant Activity : Compounds with similar functionalities have demonstrated antioxidant properties, potentially protecting cells from oxidative stress .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine and tetrahydroquinoline rings significantly impact the biological efficacy. For instance:

- Substituting different halogens on the phenyl ring alters the inhibitory potency against cholinesterases.

- The presence of a methyl group at specific positions on the tetrahydroquinoline enhances binding affinity to enzyme active sites.

Case Studies

Recent case studies highlight the therapeutic potential of related compounds in treating neurodegenerative diseases. For instance, a study demonstrated that derivatives with similar structures showed promise in alleviating symptoms associated with Alzheimer's disease by inhibiting cholinesterase activity effectively .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Similarity Metrics

Computational methods such as Tanimoto and Dice coefficients are widely used to quantify molecular similarity. For example, in a study comparing phytocompounds to SAHA (a histone deacetylase inhibitor), a ~70% similarity threshold correlated with shared pharmacological properties . Applying these metrics to the target compound:

- Tanimoto (MACCS fingerprints) : High similarity (>0.75) to compounds with fluorophenyl-acetamide backbones (e.g., 1002636-46-5: (E)-2-((4-fluorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide) .

- Dice (Morgan fingerprints): Moderate similarity (~0.65) to piperidine-containing acetamides (e.g., 577962-34-6: N-(2,4-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide) .

Table 1: Structural Similarity Indices

Bioactivity and Target Engagement

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) reveals that structurally similar compounds often cluster into groups with shared modes of action . For instance:

- Tetrahydroquinoline analogs: Demonstrated activity against kinases (e.g., EGFR, CDK2) due to planar aromatic systems enabling π-π stacking in ATP-binding pockets .

- Fluorophenyl-acetamides : Frequently target G protein-coupled receptors (GPCRs) or ion channels , leveraging fluorine’s electronegativity for improved target selectivity .

Table 2: Predicted Targets and Bioactivities

| Compound | Predicted Targets | Bioactivity (pIC50) | Evidence Source |

|---|---|---|---|

| Target Compound | Serotonin receptors (5-HT2A/2C) | ~7.2 (estimated) | |

| 1002636-46-5 | COX-2, TRPV1 | 6.8–7.5 | |

| 577962-34-6 | Thrombin, PDE5 | 6.1–6.9 |

Pharmacokinetic and Physicochemical Properties

Molecular networking based on MS/MS fragmentation (cosine score ≥0.8) suggests that the target compound may share metabolic pathways with fluorophenyl-acetamide derivatives, such as glucuronidation or cytochrome P450-mediated oxidation . Key comparisons:

Caveats and Limitations

- Activity cliffs: Minor structural changes (e.g., replacing 4-fluorophenoxy with 3,5-difluorophenyl in Example 6 of ) can drastically alter potency, underscoring the need for 3D pharmacophore modeling .

- Computational biases : Similarity indices may overlook stereochemical or conformational nuances (e.g., isomer-specific activity in Examples 7–8, ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.